molecular formula C8H8Cl2O4S B009628 3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid CAS No. 104207-31-0

3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid

Cat. No. B009628
M. Wt: 271.12 g/mol
InChI Key: RTTKBGCGHTVPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid is a chemical compound with the molecular formula C8H8Cl2O4S . It is also known by its synonyms which include Benzenesulfonic acid, 3,5-dichloro-4-ethyl-2-hydroxy .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid consists of a benzene ring substituted with two chlorine atoms, one ethyl group, one hydroxy group, and one sulfonic acid group . The molecular weight of this compound is 271.12 .

Safety And Hazards

The safety data sheet (SDS) for 3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid can be found online . It’s important to refer to the SDS for complete safety and handling information.

properties

IUPAC Name

3,5-dichloro-4-ethyl-2-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O4S/c1-2-4-5(9)3-6(15(12,13)14)8(11)7(4)10/h3,11H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTKBGCGHTVPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=C1Cl)O)S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473822
Record name 3,5-Dichloro-4-ethyl-2-hydroxybenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-ethyl-2-hydroxybenzenesulfonic acid

CAS RN

104207-31-0
Record name 3,5-Dichloro-4-ethyl-2-hydroxybenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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